molecular formula C15H15NO B8801242 N-(3,5-dimethylphenyl)benzamide CAS No. 25050-22-0

N-(3,5-dimethylphenyl)benzamide

Cat. No. B8801242
CAS RN: 25050-22-0
M. Wt: 225.28 g/mol
InChI Key: PPCBJAXGIPETIF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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properties

CAS RN

25050-22-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-12(2)10-14(9-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

PPCBJAXGIPETIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (4.0 mg, 0.0210 mmol, 1.0 mol %), benzamide (300 mg, 2.48 mmol), K2CO3 (600 mg, 4.38 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.216 mmol, 11 mol %), 5-bromo-m-xylene (280 μL, 2.06 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:1; 15 mL fractions). Fractions 10-15 provided 419 mg (90% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 7.92-7.85 (m, 3H), 7.59-7.75 (m, 3H), 7.31 (s, 2H), 6.82 (s, 1H), 2.34 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 165.6, 138.7, 137.7, 135.1, 131.7, 128.7, 126.9, 126.3, 117.9, 21.3. IR (neat, cm−1): 3300, 1649,1614, 1547.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
4 mg
Type
catalyst
Reaction Step Two
Yield
90%

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